2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-isopropyl-amino]-ethanol
Description
2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-isopropyl-amino]-ethanol is a synthetic compound featuring a benzo[1,4]dioxin core substituted with an isopropyl-amino-ethanol side chain.
Properties
IUPAC Name |
2-[2,3-dihydro-1,4-benzodioxin-3-ylmethyl(propan-2-yl)amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-11(2)15(7-8-16)9-12-10-17-13-5-3-4-6-14(13)18-12/h3-6,11-12,16H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFNQHKQDFISBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC1COC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzo dioxin Core
The benzodioxin moiety is typically synthesized via cyclization of catechol derivatives with 1,2-dihaloethanes. For example, 2,3-dihydroxybenzoic acid reacts with 1,2-dibromoethane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 65°C to form the dioxane ring. This step is critical for establishing the bicyclic structure, with yields dependent on the purity of starting materials and reaction time.
Key Reaction:
Introduction of the Isopropylamino Group
The isopropylamino side chain is introduced via nucleophilic substitution or reductive amination. A patented method involves reacting the dioxin intermediate with isopropylamine in methanol under acidic conditions (HCl) at 60–80°C. The reaction proceeds through an SN2 mechanism, with the methylene group of the dioxin core acting as the electrophilic site.
Example Protocol:
Ethanol Moiety Attachment
The ethanol functional group is incorporated via alkylation of the secondary amine. In one approach, 2-(isopropylamino)methyl-2,3-dihydrobenzo[b][1,dioxine reacts with ethylene oxide in tetrahydrofuran (THF) at 0–5°C, followed by acid hydrolysis to yield the final product.
Solvent and Temperature Optimization
Large-scale production (≥1 kg) requires solvent systems that balance reactivity and safety. Methanol and ethanol are preferred due to their low cost and ease of removal. The reaction of 2-(chloromethyl)dihydrobenzo[d]dioxine with isopropylamine achieves 78% yield when conducted in methanol at 65°C for 8 hours.
Critical Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–70°C | Maximizes SN2 kinetics |
| Solvent | Methanol/Ethanol | Prevents byproduct formation |
| Molar Ratio (Amine) | 1.1–1.2 equiv | Ensures complete substitution |
Acid Catalysis and Workup
Hydrochloric acid (HCl) is used catalytically to protonate the amine, enhancing its nucleophilicity. Post-reaction neutralization with NaOH (4.0 equiv) followed by extraction with ethyl acetate achieves >95% purity.
Alternative Pathways and Modifications
Reductive Amination Approach
An alternative route employs reductive amination using 2,3-dihydrobenzo[b]dioxin-2-carbaldehyde and isopropylamine in the presence of sodium cyanoborohydride (NaBH₃CN). This method avoids harsh alkylating agents but requires anhydrous conditions.
Protection-Deprotection Strategies
Early synthetic routes involved protecting the ethanol hydroxyl group with tert-butyldimethylsilyl (TBDMS) chloride before amination. However, this added complexity and cost, making it unsuitable for industrial use. Modern methods eliminate protection steps by using ethylene oxide directly.
Challenges and Mitigation
Regioselectivity in Dioxin Formation
Unwanted regioisomers may form during cyclization. Using excess K₂CO₃ (4.0 equiv) and slow addition of 1,2-dibromoethane suppresses side reactions.
Byproduct Formation in Amination
Over-alkylation can occur if excess isopropylamine is used. Maintaining a 1.1:1 amine-to-substrate ratio and monitoring reaction progress via HPLC minimizes this issue.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| SN2 Alkylation | 78 | 95 | High | Moderate |
| Reductive Amination | 70 | 90 | Moderate | High |
| Ethylene Oxide Route | 82 | 97 | High | Low |
Industrial-Scale Considerations
Solvent Recovery Systems
Distillation units are integrated to recover methanol (>90% recovery), reducing waste and cost.
Crystallization Techniques
The final product is purified via recrystallization from ethanol/water (3:1), yielding needle-like crystals with 99% purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-isopropyl-amino]-ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily recognized for its role as a pharmacologically active agent. It has been identified as an antagonist for the alpha2C adrenergic receptor subtype, which is implicated in various central nervous system (CNS) disorders.
Case Studies
A patent (US8492549B2) describes the synthesis and testing of derivatives of this compound, highlighting its potential in treating peripheral and CNS diseases. The study indicates that compounds similar to 2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-isopropyl-amino]-ethanol exhibited selective antagonistic properties towards the alpha2C receptors, demonstrating efficacy in preclinical models of stress-induced mental disturbances .
Neuropharmacology
Research has shown that compounds targeting the alpha2C adrenergic receptors can modulate various neurophysiological processes. This section discusses how this compound fits into this landscape.
Potential Therapeutic Uses
Given its mechanism of action, this compound may be beneficial in treating:
- Anxiety Disorders : By blocking alpha2C receptors, it may enhance norepinephrine release, potentially alleviating anxiety symptoms.
- Depression : The modulation of neurotransmitter systems may provide antidepressant effects.
Research Findings
Studies have indicated that compounds similar to this compound can improve behavioral outcomes in animal models of depression and anxiety. The pharmacological profile suggests a promising avenue for further clinical development .
Synthesis and Chemical Properties
Understanding the synthesis of this compound is crucial for its application in research and industry.
Synthetic Routes
The compound can be synthesized through various chemical reactions involving starting materials that contain the benzodioxane moiety. For instance:
This reaction highlights the versatility of synthetic methods available for producing this compound in laboratory settings.
Mechanism of Action
The mechanism of action of 2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-isopropyl-amino]-ethanol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Thiazolidinone Derivatives (Compounds 9l, 9m, 9n)
Three thiazolidinone derivatives (9l, 9m, 9n) share the benzo[1,4]dioxin moiety but differ in substituents (Table 1). Key findings include:
- Compound 9l : Contains a 1,3-benzodioxol-5-ylmethylene group. Synthesized via condensation with piperonal, it exhibits a melting point (m.p.) of 172–233°C (decomposition) .
- Compound 9m : Features a second benzo[1,4]dioxin group, resulting in a lower m.p. range (170–243°C) compared to 9l, indicating reduced crystallinity .
- Compound 9n: Substituted with a 4-hydroxy-3-methoxybenzylidene group, it shows a sharp m.p. (202–204°C), suggesting enhanced stability due to hydrogen bonding from the phenolic -OH group .
Table 1. Structural and Physical Properties of Thiazolidinone Derivatives
| Compound | Substituent | Melting Point (°C) | Key Feature |
|---|---|---|---|
| 9l | 1,3-Benzodioxol-5-ylmethylene | 172–233 (dec.) | High decomposition temperature |
| 9m | 2,3-Dihydro-benzo[1,4]dioxin | 170–243 (dec.) | Dual benzodioxin groups |
| 9n | 4-Hydroxy-3-methoxybenzylidene | 202–204 | Hydrogen-bonding capability |
Insight : Substituents on the benzodioxin core critically influence thermal stability and intermolecular interactions, which may correlate with pharmacokinetic properties like solubility and bioavailability .
α2C-Adrenergic Receptor Antagonist (Nicotinamide Derivative)
A structurally distinct analog, N-{2-[4-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-[1,4]diazepan-1-yl]-ethyl}-2-phenoxy-nicotinamide, demonstrates >100-fold selectivity for α2C- over α2A-adrenergic receptors (ARs) in rats. Key features include:
- Pharmacological Activity : High binding affinity (Ki < 10 nM) and functional antagonism at α2C-ARs, with negligible activity at α2B-ARs .
- CNS Penetration : Adequate blood-brain barrier penetration, making it suitable for central nervous system (CNS) applications .
Comparison: Unlike the target compound’s ethanolamine side chain, this analog’s diazepane and nicotinamide groups enhance receptor selectivity and CNS activity. The ethanol group in the target compound may improve solubility but lacks demonstrated receptor specificity .
Serotonin 5-HT1A Agonist (S 16924)
S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4]dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone) is a benzo[1,4]dioxin derivative with potent 5-HT1A agonist activity. It shares structural similarities with the target compound, including the benzodioxin core and a flexible side chain. However, S 16924’s pyrrolidine and fluorophenyl groups confer specificity for serotonin receptors, unlike the target compound’s isopropyl-amino-ethanol motif .
Insight: The ethanolamine group in the target compound may support hydrogen bonding with receptors, but its lack of aromatic or heterocyclic substituents limits direct comparison to S 16924’s mechanism .
PI3K Inhibitors (2,3-Dihydro-benzo[1,4]oxazine Derivatives)
European Patent 2,794,600 discloses benzo[1,4]oxazine derivatives as phosphoinositide-3 kinase (PI3K) inhibitors. Though structurally distinct (oxazine vs. dioxin core), these compounds highlight the therapeutic versatility of benzodioxin-related scaffolds. The target compound’s aminoethanol side chain differentiates it from these kinase inhibitors, which rely on oxazine and hydrophobic substituents for enzyme binding .
Structural Influence on Activity :
- Aromatic/Heterocyclic Substituents (e.g., nicotinamide in α2C antagonist): Drive receptor selectivity and binding affinity.
Biological Activity
The compound 2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-isopropyl-amino]-ethanol is a derivative of 2,3-dihydrobenzo[1,4]dioxin and has garnered interest for its potential biological activities. This article explores its biological activity through various studies, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Enzyme Inhibition Studies
Recent studies have highlighted the enzyme inhibitory potential of compounds related to 2,3-dihydrobenzo[1,4]dioxin derivatives. For instance, sulfonamide derivatives synthesized from 2,3-dihydrobenzo[1,4]dioxin showed significant inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase, which are relevant for treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively. The synthesis process involved reacting N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) with various acetamides to yield compounds that were subsequently tested for their biological activity .
Receptor Interaction
The compound has been studied for its interaction with various receptors. Specifically, derivatives of 2,3-dihydrobenzo[1,4]dioxin have been identified as antagonists for alpha-2C adrenergic receptors. This receptor interaction suggests potential applications in treating peripheral and central nervous system diseases .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities and interactions of this compound with target enzymes and receptors. These studies indicate that the compound may exhibit selective inhibition of specific enzymes involved in metabolic pathways associated with cancer and neurodegenerative diseases .
Anticancer Potential
Research indicates that similar compounds within the 2,3-dihydrobenzo[1,4]dioxin class possess anticancer properties. These compounds may inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell proliferation . The anticancer mechanism is thought to involve the modulation of signaling pathways that regulate cell growth and apoptosis.
Study on Antidiabetic Effects
In a study evaluating the antidiabetic effects of related compounds, it was found that certain derivatives exhibited significant reductions in blood glucose levels in diabetic animal models. The mechanism was attributed to the inhibition of α-glucosidase activity, which slows carbohydrate absorption in the intestines .
Neuroprotective Effects
Another study focused on the neuroprotective effects of 2-(isopropylamino) derivatives against neurodegeneration. The findings suggested that these compounds could prevent neuronal cell death through anti-inflammatory mechanisms and inhibition of acetylcholinesterase activity .
Data Summary
| Biological Activity | Mechanism | Target Enzyme/Receptor | Therapeutic Application |
|---|---|---|---|
| Enzyme Inhibition | Competitive | α-glucosidase | T2DM |
| Receptor Antagonism | Non-competitive | Alpha-2C adrenergic receptor | CNS disorders |
| Anticancer Activity | Enzyme inhibition | Thymidylate synthase | Cancer treatment |
| Neuroprotection | Anti-inflammatory | Acetylcholinesterase | Alzheimer's Disease |
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing 2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-isopropyl-amino]-ethanol?
- Methodological Answer : The compound can be synthesized via bromination or nucleophilic substitution reactions. For example, bromination of 1-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone using pyridinium tribromide in anhydrous dichloromethane (DCM) yields intermediates suitable for further functionalization . Subsequent reaction with isopropylamine derivatives under controlled pH (e.g., 8–9) and temperature (40–60°C) facilitates amine coupling. Solvent selection (e.g., DCM or methanol) and catalyst optimization (e.g., triethylamine) are critical for yield improvement. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .
Q. How is the compound characterized for structural confirmation and purity?
- Methodological Answer :
- Spectroscopy : Use -NMR and -NMR to confirm substituent positions on the benzodioxin and ethanolamine moieties. Compare chemical shifts with literature data for related benzodioxin derivatives .
- Chromatography : HPLC with UV detection (λ = 254 nm) on a C18 column (acetonitrile/water gradient) ensures ≥95% purity. Retention time should match reference standards .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H] or [M+Na]) .
Q. What are the primary pharmacological targets associated with benzodioxin-ethanolamine derivatives?
- Methodological Answer : Structural analogs of this compound have shown affinity for serotonin receptors (e.g., 5-HT) and kinase targets (e.g., PI3K, CK1α). For example, S-16924, a benzodioxin derivative, demonstrated potent 5-HT agonist activity in rodent models of anxiety . Target validation involves competitive binding assays (e.g., radioligand displacement) and functional assays (e.g., GTPγS binding for GPCRs) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize target selectivity?
- Methodological Answer :
- Scaffold Modifications : Systematically vary substituents on the benzodioxin (e.g., electron-withdrawing groups at position 6) and ethanolamine (e.g., alkyl chain length) to assess impact on receptor binding .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) against crystal structures of PI3Kγ (PDB: 3L54) or 5-HT (homology models) to predict binding poses .
- Data Analysis : Use IC/EC values from dose-response curves to calculate selectivity ratios (e.g., PI3Kα vs. PI3Kγ) and prioritize analogs .
Q. What experimental models are suitable for evaluating in vivo efficacy and neuropharmacological effects?
- Methodological Answer :
- Behavioral Models : Use ultrasonic vocalization (USV) tests in rats to assess anxiolytic effects, comparing responses to clozapine or haloperidol as controls .
- Kinase Inhibition : In oocyte maturation studies, administer derivatives (e.g., 50 μM D4476) to evaluate CK1α inhibition via spindle assembly defects observed via immunofluorescence .
- Toxicity Screening : Conduct acute toxicity studies (OECD 423) in mice, monitoring respiratory and CNS effects at 100–200 mg/kg doses .
Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo studies?
- Methodological Answer :
- In Vitro Assays : Use HepG2 cells for hepatotoxicity screening (MTT assay) and compare with primary hepatocytes to account for metabolic differences .
- In Vivo Follow-Up : If in vitro data suggest low toxicity (e.g., IC > 100 μM), conduct subchronic rodent studies (28-day OECD 407) with histopathology on liver/kidney tissues .
- Mechanistic Studies : Perform metabolomics (LC-MS/MS) to identify reactive metabolites (e.g., quinone intermediates) that may explain discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
